N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-18-6-4-15(5-7-18)19-8-9-21(26)24(23-19)13-20(25)22-12-17-11-14-2-3-16(17)10-14/h2-9,14,16-17H,10-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCZHLMJVAXOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the pyridazinone moiety: This step may involve the condensation of a hydrazine derivative with a diketone or similar compound.
Coupling of the two moieties: The final step involves coupling the bicyclic structure with the pyridazinone moiety through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, “this compound” could be used in the production of advanced materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Pathway modulation: The compound could influence various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Structural and Functional Insights
Core Modifications: The pyridazinone core is common across all compounds, but substituent variations significantly alter bioactivity. For example, chlorophenyl groups () increase electrophilicity, favoring covalent interactions with targets, whereas methoxyphenyl groups () enhance solubility and passive diffusion .
Unique Bicyclo Group :
- The target compound’s bicyclo[2.2.1]heptene moiety is distinct from simpler alkyl/aryl groups in analogs. This rigid structure may reduce conformational flexibility, improving selectivity for sterically constrained binding pockets (e.g., enzyme active sites) .
Substituent Effects :
Physicochemical Properties
Biological Activity
The compound N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including genotoxic effects, cytotoxicity, and other relevant pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C18H24N4O2
- Molecular Weight : 336.41 g/mol
- CAS Number : 72657-49-9
Structural Representation
The compound features a bicyclic structure, which is known to influence its biological activity significantly. The bicyclo[2.2.1]heptane moiety is particularly noted for its unique strain and reactivity.
Genotoxicity
Recent studies have demonstrated that compounds with similar bicyclic structures can exhibit genotoxic effects. For instance, research on 2,2'-bis(bicyclo[2.2.1]heptane) indicated that it caused a bacterial SOS response, suggesting DNA damage without alkylating effects . This finding raises questions about the potential genotoxicity of this compound.
Cytotoxicity
Cytotoxicity assays reveal that compounds featuring similar structural motifs can induce cellular stress responses. The aforementioned study showed that increasing concentrations of BBH (a related bicyclic compound) resulted in significant cytotoxic effects on E. coli biosensors, indicating a potential for similar behavior in the target compound .
The mechanisms underlying the biological activity of this compound may involve:
- Reactive Oxygen Species (ROS) : Compounds with bicyclic structures often lead to the generation of ROS, which can cause oxidative stress and subsequent DNA damage.
- DNA Interaction : The potential for intercalation or binding to DNA could lead to mutagenic outcomes, as seen with structurally similar compounds.
Study 1: Genotoxic Effects in Bacteria
In a controlled laboratory setting, researchers utilized E. coli biosensors to assess the genotoxic potential of related bicyclic compounds. The study found that certain concentrations elicited significant SOS responses, indicative of DNA damage .
Study 2: Cytotoxic Responses
Another investigation focused on the cytotoxic effects of related bicyclic compounds on mammalian cell lines. Results indicated that exposure to specific concentrations led to cell death and apoptosis mechanisms being activated, suggesting a need for further exploration into dosage and long-term effects.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C18H24N4O2 |
| Molecular Weight | 336.41 g/mol |
| CAS Number | 72657-49-9 |
| Genotoxic Potential | Positive (inferred) |
| Cytotoxicity | Significant at high doses |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of bicyclo[2.2.1]hept-5-en-2-ylmethylamine, followed by coupling with 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid under amide-forming conditions. Key parameters include:
- Solvent selection : Ethanol, DMF, or acetic acid are commonly used to enhance solubility and reaction efficiency .
- Catalysts : Acidic (HCl) or basic (NaH) catalysts may accelerate amide bond formation .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and thermal stability of intermediates .
- Purity monitoring : HPLC and NMR are critical for verifying intermediate and final product purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural elucidation : High-resolution NMR (¹H, ¹³C, and 2D experiments) identifies substituents on the bicycloheptene and pyridazinone moieties .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures minimal impurities .
- Mass spectrometry : ESI-MS or HRMS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?
Discrepancies may arise from assay conditions, compound stability, or pharmacokinetic variability. Methodological solutions include:
- Assay validation : Replicate studies using standardized protocols (e.g., ATP-based cell viability assays for cytotoxicity) .
- Metabolic stability testing : Use liver microsomes or hepatocytes to assess degradation pathways .
- Structural analogs : Compare activity with derivatives (e.g., substituting 4-methoxyphenyl with 4-chlorophenyl) to identify pharmacophores .
Q. What computational strategies are recommended for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with potential targets (e.g., kinases or GPCRs) .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity data to optimize affinity .
Q. How should researchers design SAR studies to improve selectivity for therapeutic targets?
Focus on modifying key regions of the molecule:
- Bicycloheptene moiety : Introduce halogen atoms (e.g., F, Cl) to enhance lipophilicity and blood-brain barrier penetration .
- Pyridazinone ring : Replace the 6-oxo group with thiocarbonyl to alter hydrogen-bonding interactions .
- 4-Methoxyphenyl group : Test analogs with electron-withdrawing (e.g., NO₂) or bulky substituents to reduce off-target effects .
Data Contradiction Analysis
Q. How to address variability in synthetic yields across studies?
- Variable analysis : Systematically test reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) .
- Intermediate stability : Monitor degradation of bicycloheptene intermediates via TLC or LC-MS under varying pH and temperature .
- Scale-up challenges : Optimize stirring efficiency and heat transfer in larger batches to maintain yield consistency .
Methodological Tables
Q. Table 1. Key Structural Analogs and Modifications
Q. Table 2. Recommended Analytical Parameters
| Technique | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeOH | Purity assessment (>98%) |
| ¹H NMR | DMSO-d₆, 500 MHz | Substituent conformation |
| HRMS | ESI+, m/z 450.1893 (calc.) | Molecular weight confirmation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
